molecular formula C12H16BrNO3 B6206610 tert-butyl 2-(3-amino-5-bromophenoxy)acetate CAS No. 2352655-66-2

tert-butyl 2-(3-amino-5-bromophenoxy)acetate

Cat. No.: B6206610
CAS No.: 2352655-66-2
M. Wt: 302.2
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Description

tert-Butyl 2-(3-amino-5-bromophenoxy)acetate: is an organic compound that features a tert-butyl ester group, an amino group, and a bromophenoxy moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-(3-amino-5-bromophenoxy)acetate typically involves the following steps:

    Starting Material: The synthesis begins with 3-amino-5-bromophenol.

    Esterification: The phenol group is esterified with tert-butyl bromoacetate in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Purification: The product is purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow reactions and automated purification systems.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions:

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, modifying the functional groups present.

    Coupling Reactions: The bromine atom allows for Suzuki-Miyaura coupling reactions, facilitating the formation of carbon-carbon bonds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Coupling Reactions: Palladium catalysts and boronic acids or esters.

Major Products:

  • Substituted derivatives depending on the reagents used.
  • Coupled products with various aryl or alkyl groups.

Scientific Research Applications

Chemistry:

    Building Block: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology and Medicine:

    Drug Development: Investigated for potential use in drug development due to its structural features that may interact with biological targets.

    Biochemical Studies: Used in studies to understand the interactions of similar compounds with enzymes and receptors.

Industry:

    Material Science:

    Agrochemicals: Investigated for use in the synthesis of agrochemical intermediates.

Mechanism of Action

The mechanism of action of tert-butyl 2-(3-amino-5-bromophenoxy)acetate depends on its application. In biochemical contexts, it may interact with enzymes or receptors through its amino and ester groups, potentially inhibiting or modifying their activity. The bromine atom can also participate in halogen bonding, influencing molecular interactions.

Comparison with Similar Compounds

    tert-Butyl 2-(3-amino-5-chlorophenoxy)acetate: Similar structure but with a chlorine atom instead of bromine.

    tert-Butyl 2-(3-amino-5-fluorophenoxy)acetate: Contains a fluorine atom, offering different reactivity and interactions.

    tert-Butyl 2-(3-amino-5-iodophenoxy)acetate: Iodine atom provides unique reactivity compared to bromine.

Uniqueness:

  • The bromine atom in tert-butyl 2-(3-amino-5-bromophenoxy)acetate offers specific reactivity patterns, particularly in coupling reactions.
  • The combination of functional groups (amino, ester, and bromophenoxy) provides versatility in synthetic applications and potential biological activity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

2352655-66-2

Molecular Formula

C12H16BrNO3

Molecular Weight

302.2

Purity

95

Origin of Product

United States

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